

# BI-1935: A Technical Guide to Target Selectivity and Potency

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity and potency of **BI-1935**, a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH). The information is compiled to assist researchers and drug development professionals in evaluating and utilizing this chemical probe for in vitro and in vivo studies.

## **Core Target and Mechanism of Action**

**BI-1935** is a potent inhibitor of soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EPHX2)[1][2][3]. The enzyme sEH is a key player in the metabolism of arachidonic acid-derived signaling molecules[3][4]. Specifically, sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to their corresponding dihydroxyeicosatrienoic acids (DHETs) [3][4]. EETs possess vasodilatory and anti-inflammatory properties[3][4]. By inhibiting sEH, **BI-1935** prevents the degradation of EETs, leading to an increase in their endogenous levels and potentiating their beneficial effects[3][4].

## Signaling Pathway of sEH Inhibition





Click to download full resolution via product page

Caption: Signaling pathway of soluble epoxide hydrolase (sEH) inhibition by BI-1935.



## **Potency and Efficacy**

**BI-1935** demonstrates high potency against its primary target, sEH, in both biochemical and cellular assays.

Table 1: Potency of BI-1935 against Soluble Epoxide

**Hvdrolase (sEH)** 

| Assay Type                      | Target      | Species             | IC50             |
|---------------------------------|-------------|---------------------|------------------|
| Biochemical Binding<br>Assay    | sEH (EPHX2) | Human               | 7 nM[1][4][5][6] |
| Cellular Assay (DHET formation) | sEH (EPHX2) | Human (HepG2 cells) | < 1 nM[1]        |
| Biochemical Assay               | sEH (EPHX2) | Rat                 | 7 nM[7]          |

## **Target Selectivity Profile**

**BI-1935** exhibits a high degree of selectivity for sEH over other related enzymes and a broad panel of other targets.

Table 2: Selectivity of BI-1935 against Related Enzymes

| Target   | Species | Selectivity Fold (vs. h-sEH) | IC50 / % Inhibition<br>@ 10 μM |
|----------|---------|------------------------------|--------------------------------|
| hCYP2J2  | Human   | > 100-fold                   | > 1 µM[1][4]                   |
| hCYP2C9  | Human   | > 100-fold                   | > 1 µM[1][4]                   |
| hCYP2C19 | Human   | > 100-fold                   | > 1 µM[1][4]                   |
| IL-2     | Human   | > 100-fold                   | > 1 µM[1][4]                   |

## Table 3: Off-Target Profiling in Eurofins Safety Panel 44™



**BI-1935** was screened against a panel of 67 targets at a concentration of 10  $\mu$ M. The results demonstrate a clean off-target profile.

| Result Category  | Number of Targets  |
|------------------|--------------------|
| < 20% Inhibition | 61 out of 67[1][4] |
| < 80% Inhibition | 5 out of 67[1][4]  |

Notable Off-Target Hits (at 10 μM):

| Target                     | % Inhibition | IC50              |
|----------------------------|--------------|-------------------|
| Thromboxane Synthase       | 96%          | 0.132 μM[1][4]    |
| 5-Lipoxygenase (5LO)       | 66%          | 5.92 μM[4]        |
| Dopamine Transporter (DAT) | 82%          | Not determined[4] |
| Sigma 1 Receptor           | 50%          | Not determined[4] |

## **Experimental Protocols**

The following are representative protocols for assays commonly used to characterize sEH inhibitors like **BI-1935**. The specific details of the proprietary assays used by Boehringer Ingelheim may vary.

#### **Biochemical sEH Inhibition Assay (Fluorometric)**

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic substrate by recombinant sEH.

#### Materials:

- Recombinant human sEH
- sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
- Fluorogenic substrate (e.g., Epoxy Fluor 7)



- Test compound (BI-1935) and vehicle control (e.g., DMSO)
- 96-well black microplate
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of BI-1935 in sEH assay buffer.
- Add a small volume of the diluted compound or vehicle to the wells of the microplate.
- Add recombinant human sEH to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm for the product of Epoxy Fluor 7 hydrolysis).
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

#### Cellular sEH Inhibition Assay (LC-MS/MS)

This assay measures the inhibition of sEH activity in a cellular context by quantifying the formation of a specific diol metabolite.

#### Materials:

- Human cell line expressing sEH (e.g., HepG2)
- Cell culture medium and reagents
- Test compound (BI-1935) and vehicle control
- Arachidonic acid or a specific EET substrate



- Internal standard (e.g., deuterated DHET)
- Solvents for extraction (e.g., ethyl acetate)
- LC-MS/MS system

#### Procedure:

- Seed cells in a multi-well plate and grow to a suitable confluency.
- Pre-incubate the cells with various concentrations of BI-1935 or vehicle for a specified time (e.g., 30 minutes).
- Add the sEH substrate (e.g., arachidonic acid or a specific EET) to the cells and incubate for a further period (e.g., 1 hour).
- Stop the reaction and collect the cell culture supernatant.
- Add an internal standard to the supernatant.
- Extract the lipids from the supernatant using an organic solvent.
- Evaporate the solvent and reconstitute the residue in a suitable mobile phase.
- Analyze the sample by LC-MS/MS to quantify the amount of the specific DHET product formed.
- Calculate the percent inhibition of DHET formation for each concentration of BI-1935.
- Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

#### **Experimental Workflow for Inhibitor Screening**





Click to download full resolution via product page

Caption: A generalized workflow for the screening and profiling of sEH inhibitors.



#### In Vivo Activity

**BI-1935** has been demonstrated to be active in vivo. In Dahl salt-sensitive rats, a model of hypertension, **BI-1935** showed a dose-dependent effect on mean arterial pressure, consistent with the expected physiological outcome of sEH inhibition[3][4]. This indicates that the compound has suitable pharmacokinetic properties to reach its target and exert a pharmacological effect in a whole animal model.

#### Conclusion

**BI-1935** is a highly potent and selective inhibitor of soluble epoxide hydrolase. Its well-characterized in vitro and in vivo activity, coupled with a favorable selectivity profile, makes it an excellent chemical probe for investigating the biological roles of sEH and the therapeutic potential of sEH inhibition. Researchers utilizing **BI-1935** can be confident in its on-target effects at appropriate concentrations, while being mindful of potential off-target activities at higher concentrations, particularly against thromboxane synthase and 5-lipoxygenase.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [BI-1935: A Technical Guide to Target Selectivity and Potency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613023#bi-1935-target-selectivity-and-potency]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com